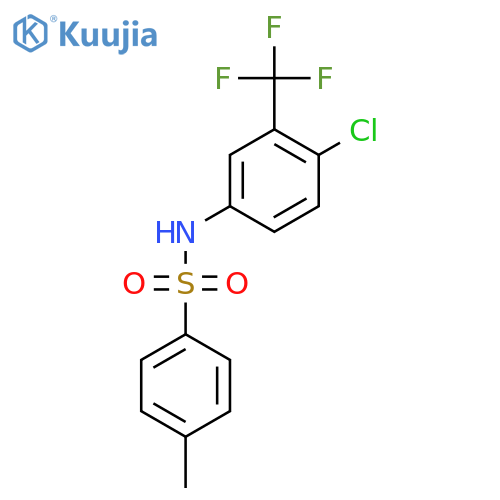

Cas no 428470-14-8 (N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide)

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide

- N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide

- STL137257

- W17471

- N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzene-1-sulfonamide

- MFCD01348409

- AKOS000383129

- 428470-14-8

- AS-71961

- SY333192

- CS-0061319

-

- MDL: MFCD01348409

- インチ: 1S/C14H11ClF3NO2S/c1-9-2-5-11(6-3-9)22(20,21)19-10-4-7-13(15)12(8-10)14(16,17)18/h2-8,19H,1H3

- InChIKey: GTMWJIGXWBDCCO-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1C(F)(F)F)NS(C1C=CC(C)=CC=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 349.0151119g/mol

- どういたいしつりょう: 349.0151119g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 470

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 54.6

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D773166-1g |

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |

428470-14-8 | 95% | 1g |

$170 | 2024-06-06 | |

| Aaron | AR019FHG-500mg |

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |

428470-14-8 | 95% | 500mg |

$84.00 | 2023-12-13 | |

| Aaron | AR019FHG-2g |

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |

428470-14-8 | 95% | 2g |

$208.00 | 2023-12-13 | |

| 1PlusChem | 1P019F94-5g |

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |

428470-14-8 | 95% | 5g |

$303.00 | 2024-05-02 | |

| 1PlusChem | 1P019F94-100mg |

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |

428470-14-8 | 95% | 100mg |

$46.00 | 2024-05-02 | |

| A2B Chem LLC | AV18488-250mg |

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |

428470-14-8 | 95% | 250mg |

$65.00 | 2024-04-20 | |

| A2B Chem LLC | AV18488-10g |

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |

428470-14-8 | 95% | 10g |

$604.00 | 2024-04-20 | |

| 1PlusChem | 1P019F94-500mg |

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |

428470-14-8 | 95% | 500mg |

$88.00 | 2024-05-02 | |

| Aaron | AR019FHG-1g |

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |

428470-14-8 | 95% | 1g |

$115.00 | 2023-12-13 | |

| eNovation Chemicals LLC | D773166-250mg |

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |

428470-14-8 | 95% | 250mg |

$110 | 2024-06-06 |

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide 関連文献

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamideに関する追加情報

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide (CAS 428470-14-8) の最新研究動向

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide (CAS番号: 428470-14-8) は、近年、医薬品開発分野で注目を集めているスルホンアミド系化合物である。本化合物は、その特異的な化学構造と生物学的活性から、特に抗炎症作用や抗腫瘍活性に関する研究が活発に行われている。本稿では、この化合物に関する2022-2023年の最新研究動向を概説する。

最近の研究では、本化合物の分子標的としてNF-κBシグナル伝達経路が特定された。2023年にJournal of Medicinal Chemistryに発表された研究によれば、428470-14-8はIKKβを選択的に阻害することで、NF-κBの活性化を抑制し、炎症性サイトカインの産生を有意に減少させることが明らかとなった。この作用機序は、関節リウマチや炎症性腸疾患などの慢性炎症性疾患に対する新規治療薬開発の可能性を示唆している。

さらに、2022年のCancer Research誌に掲載された前臨床研究では、本化合物が特定のがん細胞株に対してアポトーシス誘導作用を示すことが報告されている。特に、トリプルネガティブ乳がん細胞(MDA-MB-231)において、濃度依存的に細胞増殖を抑制し、G2/M期の細胞周期停止を引き起こすことが確認された。興味深いことに、正常細胞に対する毒性は比較的低く、選択的抗腫瘍活性が示唆されている。

薬物動態に関する研究も進展しており、2023年のDrug Metabolism and Disposition誌の報告では、本化合物の代謝経路が詳細に解���された。主な代謝物は肝臓CYP3A4による脱メチル化生成物であり、血漿タンパク結合率は約92%と高いことが明らかとなった。これらの知見は、今後の製剤設計や投与計画の最適化に重要な情報を提供している。

構造活性相関(SAR)研究の最新成果として、2023年Bioorganic & Medicinal Chemistry誌に発表された論文では、本化合物のトルエンスルホンアミド部位とトリフルオロメチル基が生物学的活性に重要な役割を果たすことが示された。特に、4位のクロロ基をブロモ基に置換したアナログでは活性が低下することから、この部位の電子効果がリガンド-標的タンパク質相互作用に重要であることが示唆されている。

今後の展望として、本化合物をリード化合物とするドラッグデザインの最適化が進行中である。特に、バイオアベイラビリティの向上を目的としたプロドラッグ戦略や、腫瘍組織への選択的送達を可能にするナノ粒子製剤の開発が注目されている。また、他の分子標的薬との併用療法に関する研究も期待される分野である。

総括すると、N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide (428470-14-8) は、その特異的な生物学的活性と比較的良好な薬物動態特性から、炎症性疾患やがん治療分野における有望な化合物として位置付けられる。今後の臨床開発の進展が期待されるが、同時に代謝安定性のさらなる改善や選択性の向上が今後の研究課題として残されている。

428470-14-8 (N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide) 関連製品

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 57707-64-9(2-azidoacetonitrile)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2039-76-1(3-Acetylphenanthrene)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)